molecular formula C9H11NO3 B1581356 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 2386-33-6

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1581356
CAS No.: 2386-33-6
M. Wt: 181.19 g/mol
InChI Key: PPSGKMWFWAXDHT-UHFFFAOYSA-N
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Description

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS RN: 2386-33-6) is a heterocyclic compound with the molecular formula C₉H₁₁NO₃ and a molecular mass of 181.19 g/mol. Its structure features a pyrrole ring substituted with acetyl, methyl, and carboxylic acid groups (Figure 1). Key properties include a melting point of 204°C and solubility in polar solvents like ethanol and dichloromethane (DCM) . Industrially, it is used as a building block in pharmaceuticals and agrochemicals, with commercial availability at ≥95% purity .

Preparation Methods

Direct Acetylation of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Method Overview:
The most straightforward and commonly reported synthetic route involves the acetylation of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid using acetic anhydride as the acetylating agent. This reaction is typically catalyzed by a base such as pyridine, which acts both as a catalyst and an acid scavenger.

Reaction Conditions:

Process Description:
The reaction proceeds via nucleophilic attack of the pyrrole nitrogen or the activated position on the pyrrole ring by the acetyl group from acetic anhydride, resulting in the introduction of the acetyl substituent at the 3-position of the pyrrole ring. The carboxylic acid group remains intact during this process.

Purification:
Post-reaction, purification is achieved by recrystallization or chromatographic techniques to isolate the pure 3-acetyl derivative. These steps ensure removal of unreacted starting materials, pyridine, and acetic acid by-products.

Advantages:

  • Simple one-step acetylation
  • Readily available starting materials
  • High selectivity for the 3-position acetylation

Limitations:

  • Requires careful control of temperature and stoichiometry to avoid over-acetylation or side reactions
  • Use of pyridine necessitates proper handling due to toxicity and odor

Multi-step Synthesis via Pyrrole Ring Construction and Functionalization

Method Overview:
An alternative approach involves constructing the pyrrole ring with the desired substitution pattern through multi-step reactions starting from simpler precursors, followed by selective functional group transformations.

Typical Steps Involved:

  • Bromination of Propionaldehyde: Propionaldehyde undergoes bromination in an aprotic solvent at 0–50 °C to form 2-bromopropanal.
  • Ring Closure Reaction: 2-bromopropanal reacts with methyl acetoacetate and ammonia under alkaline conditions at 0–50 °C to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester or related derivatives.
  • Subsequent Functionalization: The ester group can be hydrolyzed to the acid, and acetylation can be performed to install the acetyl group at the 3-position.

Reaction Conditions and Solvents:

  • Bromination uses aprotic solvents such as toluene, methylene chloride, dimethylformamide, or dimethyl sulfoxide.
  • Ring closure is performed under mild alkaline conditions using ammoniacal liquor.

Advantages:

  • Allows precise control over substitution pattern on the pyrrole ring
  • Suitable for large-scale industrial synthesis due to mild reaction conditions and accessible raw materials
  • Avoids the use of expensive or environmentally harmful reagents like sodium nitrite or tert-butyl acetoacetate

Limitations:

  • Multi-step process requiring intermediate purification
  • Hydrolysis and acetylation steps demand careful control to maintain yield and purity

Industrial Production Considerations

In industrial settings, the synthesis of 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is optimized for yield, purity, and scalability. Batch or continuous flow processes are employed with advanced purification methods such as chromatography and recrystallization.

Key Points:

  • Reaction parameters (temperature, catalyst concentration, reagent ratios) are finely tuned to maximize conversion.
  • Use of environmentally benign solvents and reagents is preferred to minimize waste and toxicity.
  • Process design includes steps for efficient removal of by-products and recovery of solvents.

Comparative Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents & Conditions Advantages Limitations
Direct Acetylation 4,5-dimethyl-1H-pyrrole-2-carboxylic acid Acetic anhydride, pyridine, heat Simple, selective, one-step Requires careful control, pyridine handling
Multi-step Synthesis via Bromination & Ring Closure Propionaldehyde, methyl acetoacetate, ammonia Bromination (Br2, aprotic solvent), ring closure (alkaline, 0–50 °C) Mild conditions, scalable, avoids toxic reagents Multi-step, intermediate purification needed
Industrial Batch/Continuous Flow Processes Same as above, optimized for scale Optimized reaction parameters, advanced purification High yield, purity, scalable Requires sophisticated process control

Research Findings and Notes

  • The acetylation reaction mechanism involves nucleophilic attack on acetic anhydride facilitated by pyridine, leading to selective acetylation at the 3-position of the pyrrole ring.
  • The presence of the carboxylic acid group enhances the compound's reactivity and potential for further derivatization, such as amide or ester formation.
  • Industrial synthesis methods focus on environmentally friendly and cost-effective reagents, avoiding hazardous materials like sodium nitrite and expensive tert-butyl acetoacetate.
  • The multi-step synthetic route via bromination and ring closure is preferred for large-scale production due to milder conditions and better control over product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the carboxylic acid to alcohols.
  • Substitution Reactions: Electrophilic substitution can occur at the pyrrole ring.

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties:
Studies have demonstrated significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting microbial cell membranes and inhibiting metabolic pathways.

Case Study:
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens, showing notable inhibition zones compared to control substances .

Anticancer Potential:
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the underlying mechanisms.

Pharmaceutical Development

The compound is being explored as a lead molecule for the development of new pharmaceuticals. Its structural characteristics make it a candidate for modifications aimed at enhancing biological activity and reducing toxicity.

Mechanism of Action

The mechanism of action of 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

  • Structural Difference : The acetyl group is located at the 4-position (CAS RN: 2386-28-9) instead of the 3-position.
  • Physical Properties :
    • Melting Point: 205–207°C (slightly higher than the 3-acetyl isomer) .
    • Predicted pKa: 4.71 , indicating comparable acidity to the 3-acetyl variant .
  • Synthesis : Both isomers are synthesized via condensation reactions, but yields and purification steps may differ due to steric and electronic effects of substituent positioning.

Derivatives with Ester Groups: 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester

  • Structural Difference: The carboxylic acid group is replaced by an ethyl ester (C₈H₁₁NO₂).
  • Bioactivity : Found in marine seaweed (Asparagopsis taxiformis), this derivative exhibits antimicrobial activity against Leptospira javanica (MIC: 100–1600 µg/mL), though less potent than penicillin .
  • Applications : Ester derivatives are often more lipophilic, enhancing membrane permeability in drug design .

Pyrrolopyridine Analogues: 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

  • Structural Difference : A fused pyridine ring replaces one pyrrole ring carbon, creating a bicyclic system (e.g., 5-chloro and 5-methoxy derivatives) .
  • Synthesis Efficiency : High yields (71–95% ) via NaOH-mediated hydrolysis under reflux, indicating robust synthetic routes .
  • Applications : These analogues are explored in medicinal chemistry for kinase inhibition, leveraging the pyridine ring’s hydrogen-bonding capacity .

Reduced-Ring Derivatives: 1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic Acid

  • Structural Difference: The pyrrole ring is partially saturated (C₇H₉NO₃), reducing aromaticity .
  • Physical Properties : Lower molecular mass (155.15 g/mol ) and altered solubility due to reduced planarity.
  • Applications : Saturation may enhance stability in aqueous environments, useful for prodrug development .

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Bioactivity/Application Reference
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid C₉H₁₁NO₃ 204 Acetyl, carboxylic acid Pharmaceutical intermediates
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid C₉H₁₁NO₃ 205–207 Acetyl, carboxylic acid Synthetic intermediate
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester C₈H₁₁NO₂ N/A Ethyl ester Antimicrobial agents
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₇H₄N₂O₂ N/A Carboxylic acid, pyridine Kinase inhibitors
1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid C₇H₉NO₃ N/A Acetyl, dihydro-pyrrole Prodrug candidates

Key Research Findings

  • Synthetic Flexibility : The pyrrole-carboxylic acid scaffold supports diverse modifications, including esterification, halogenation, and ring fusion, enabling tailored physicochemical properties .
  • Bioactivity Correlations : Ester derivatives (e.g., ethyl ester) show moderate antimicrobial activity, while carboxylic acid forms are preferred for metal coordination in catalysis .
  • Isomer-Specific Properties : Positional isomerism (3-acetyl vs. 4-acetyl) minimally affects melting points but may influence reactivity in coupling reactions .

Biological Activity

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid (ADMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with ADMPCA, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

ADMPCA possesses a pyrrole ring structure with acetyl and dimethyl substituents. Its chemical formula is C10_{10}H11_{11}N1_{1}O2_{2}, and it can be synthesized through various methods, including acylation reactions involving pyrrole derivatives. The unique structure contributes to its reactivity and biological interactions.

The biological activity of ADMPCA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acetyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with biological membranes. Research suggests that ADMPCA modulates enzyme activity, which is crucial for its antimicrobial and anticancer effects .

Antimicrobial Activity

ADMPCA has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae64
Pseudomonas aeruginosa128

These results suggest that while ADMPCA is effective against certain pathogens, its activity can vary significantly depending on the bacterial strain .

Anticancer Activity

Research has also explored the anticancer potential of ADMPCA, particularly in human lung adenocarcinoma (A549) models. In a comparative study using an MTT assay, ADMPCA demonstrated a reduction in cell viability at concentrations around 100 µM. The results are illustrated in the following table:

Compound Post-Treatment Viability (%)
ADMPCA (100 µM)78
Cisplatin (Control)66
Untreated Control100

While ADMPCA showed moderate cytotoxicity, it was less effective than cisplatin, a standard chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ADMPCA derivatives against multidrug-resistant strains of bacteria. The results indicated that modifications to the pyrrole structure could enhance antibacterial efficacy, suggesting a pathway for developing more potent derivatives .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of ADMPCA on A549 cells compared to non-cancerous human small airway epithelial cells (HSAEC-1 KT). The findings revealed that while ADMPCA affected cancer cells significantly, it also exhibited cytotoxicity towards normal cells, highlighting the need for further optimization to minimize side effects .

Q & A

Q. Basic: What synthetic methodologies are reliable for producing 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid?

Answer:
The compound is commonly synthesized via oxidation of its ethyl ester derivative (e.g., Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) using potassium permanganate (KMnO₄) under acidic or neutral conditions. Post-reaction, the product is purified via recrystallization or column chromatography. Alternative routes include hydrolysis of acetyl-protected precursors under controlled pH conditions. Comparative studies show that the ethyl ester derivative serves as a stable intermediate for subsequent functionalization .

Table 1: Key Synthetic Routes

MethodReagents/ConditionsKey Intermediate
OxidationKMnO₄ (acidic/neutral)Ethyl ester derivative
HydrolysisNaOH/HCl, aqueous conditionsAcetyl-protected precursors

Q. Basic: How is the structural integrity of this compound validated in research settings?

Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques :

  • NMR : Distinct signals for acetyl (δ ~2.5 ppm, singlet) and carboxylic acid (δ ~12 ppm, broad) groups.
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions, as seen in related pyrrole-carboxylic acids) .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O–H (~2500-3000 cm⁻¹) confirm functional groups.

Q. Advanced: How do structural modifications at the acetyl or methyl groups influence bioactivity?

Answer:
Modifications alter electronic and steric properties, impacting interactions with biological targets:

  • Acetyl group removal (e.g., Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) reduces electrophilicity, diminishing reactivity in nucleophilic assays.
  • Formyl substitution (e.g., Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) increases polarity but may destabilize the pyrrole ring.
  • Methyl group position : 3,5-dimethyl substitution enhances steric hindrance, affecting binding to enzyme active sites (e.g., kinase inhibitors) .

Table 2: Bioactivity of Structural Analogs

CompoundKey ModificationObserved Bioactivity
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acidNative structureModerate kinase inhibition
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateAcetyl group removedReduced cytotoxicity
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateAcetyl → formylEnhanced solubility, lower stability

Q. Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:

  • Purity validation : HPLC (>95% purity) and mass spectrometry to exclude byproducts.
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
  • Comparative studies : Benchmark against structurally characterized analogs (e.g., free acid vs. ester derivatives) to isolate substituent effects .

Q. Advanced: How can computational modeling predict this compound’s interaction with protein targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR models are employed to:

  • Identify binding poses in enzymatic pockets (e.g., ATP-binding sites of kinases).
  • Predict pharmacokinetic properties (e.g., logP for membrane permeability).
  • Validate with MD simulations to assess binding stability over time. For example, the acetyl group’s orientation may influence hydrogen bonding with conserved lysine residues in kinases .

Q. Advanced: What experimental designs optimize solubility for in vivo studies?

Answer:

  • Salt formation : React with sodium bicarbonate to produce water-soluble carboxylate salts.
  • Co-solvents : Use DMSO:water mixtures (<10% DMSO) to maintain compound stability.
  • Prodrug strategies : Synthesize ester derivatives (e.g., ethyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. Basic: What are the key challenges in scaling up synthesis without compromising yield?

Answer:

  • Oxidation control : KMnO₄ stoichiometry must be optimized to prevent over-oxidation.
  • Purification : Scale-compatible techniques like flash chromatography or crystallization in ethanol/water mixtures.
  • Byproduct management : Monitor for brominated byproducts if halogenated intermediates are used .

Properties

IUPAC Name

3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-4-5(2)10-8(9(12)13)7(4)6(3)11/h10H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSGKMWFWAXDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343583
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-33-6
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2386-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of pyrrole ester 34 (8.2 g, 0.0392 mol), in ethanol and 100 mL of 10% potassium hydroxide were refluxed for 1 h. The mixture was cooled and concentrated in vacuo to an oil. Water was added to the oil, the mixture acidified with dilute HCl and extracted with ether. The organic phase was dried with anhy. sodium sulfate and concentrated in vacuo to a solid residue. The compound was recrystallized in 80 mL of ethanol to give 5.8 g of pure 3-acetyl-4,5-dimethyl-2-pyrrole carboxylic acid 35 as a solid. 1H NMR (DMSO-d6) δ 2.5 (s, 3H), 2.2 (s, 3H), 2.0 (s, 3H) ppm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

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